methyl N-(tert-butoxycarbonyl)leucylglycinate
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Overview
Description
Methyl N-(tert-butoxycarbonyl)leucylglycinate is a compound used primarily in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions. The compound’s molecular formula is C12H23NO4, and it has a molecular weight of 245.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)leucylglycinate typically involves the reaction of leucine with tert-butoxycarbonyl chloride to form N-(tert-butoxycarbonyl)leucine. This intermediate is then reacted with glycine methyl ester to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be carried out using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(tert-butoxycarbonyl)leucylglycinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as triethylamine or sodium hydroxide for deprotection reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acid esters .
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)leucylglycinate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of pharmaceutical compounds and as a precursor in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(tert-butoxycarbonyl)leucylglycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the reactions being performed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-(tert-butoxycarbonyl)leucylglycinate include:
- N-(tert-butoxycarbonyl)-L-leucine methyl ester
- N-(tert-butoxycarbonyl)-L-methionine methyl ester
- N-(tert-butoxycarbonyl)-L-isoleucine methyl ester .
Uniqueness
This compound is unique due to its specific combination of leucine and glycine residues, which makes it particularly useful in the synthesis of peptides with specific sequences. The presence of the Boc protecting group also provides stability during chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-9(2)7-10(12(18)15-8-11(17)20-6)16-13(19)21-14(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIJIMPAAGOOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27610-07-7 |
Source
|
Record name | NSC126138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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